molecular formula C24H27N5O2 B1669558 1-(2-(5-(2-Methoxyethoxy)benzimidazol-1-yl)quinolin-8-yl)piperidin-4-ylamine CAS No. 343787-29-1

1-(2-(5-(2-Methoxyethoxy)benzimidazol-1-yl)quinolin-8-yl)piperidin-4-ylamine

Cat. No.: B1669558
CAS No.: 343787-29-1
M. Wt: 417.5 g/mol
InChI Key: DEEOXSOLTLIWMG-UHFFFAOYSA-N
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Description

This compound, also known as CP-673451, is an inhibitor of the platelet-derived growth factor receptor β (PDGFR-β) . It exhibits antiangiogenic and antitumor properties . The molecular formula of this compound is C24H27N5O2 .


Synthesis Analysis

In a study, two compounds were designed and synthesized for evaluation as PDGFRβ imaging agents . These compounds were [125I]-1-{5-iodo-2-quinoline-8-yl}piperidin-4-amine ([125I]IIQP) and [125I]-N-3-iodobenzoyl-1-{2-quinolin-8-yl}-piperidin-4-amine ([125I]IB-IQP) .


Molecular Structure Analysis

The compound has a complex structure with a benzimidazole ring attached to a quinoline ring via a methoxyethoxy group . It also has a piperidin-4-ylamine group attached to the quinoline ring .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 417.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

  • Heterocyclic compounds, particularly those involving quinoline and benzimidazole, are crucial for developing novel bioactive compounds. These compounds have been investigated in clinical trials for treating various illnesses, including cancer, bacterial and fungal infections, and DNA damage. The synthesis of hybrid molecules combining bioactive heterocyclic moieties offers a promising strategy to overcome microbial resistance, making them significant in discovering novel antimicrobial drugs with unique modes of action (Salahuddin et al., 2023).

Antimicrobial and Anticorrosive Properties

  • Quinoline derivatives, including those with benzimidazole, have been used as anticorrosive materials due to their ability to form highly stable chelating complexes with metallic surfaces, which is critical for their effectiveness against metallic corrosion (Verma et al., 2020).

Optical and Electroluminescent Applications

  • Quinazoline derivatives are integral in synthesizing luminescent small molecules and chelate compounds, highlighting their application in photo- and electroluminescence. These compounds are valuable for creating novel optoelectronic materials, such as organic light-emitting diodes (OLEDs) and colorimetric pH sensors, showcasing the versatility of quinoline and benzimidazole derivatives in materials science (Lipunova et al., 2018).

Anticancer Activity

  • Quinazoline compounds have been studied for their anticancer properties, especially against colorectal cancer. Modifications on the benzene and/or pyrimidine rings of quinazoline, such as amino groups or substituted amino groups, have developed novel analogues with significant anticancer properties. These derivatives inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression, including receptor tyrosine kinases and apoptotic proteins (Moorthy et al., 2023).

Pharmacological Activity of Heterocyclic Compounds

  • Heterocyclic compounds, including those based on quinoline and benzimidazole, are central to drug development, demonstrating a wide range of pharmacological activities. These compounds have been employed in treating central nervous system disorders, infectious diseases, and as components in antimicrobial, anti-inflammatory, and vasodilator medications. The structural versatility of these heterocycles makes them crucial in the ongoing search for new therapeutic agents (Baranwal et al., 2022).

Biochemical Analysis

Biochemical Properties

CP-673451 acts as an ATP-competitive inhibitor of PDGFRβ . It has an IC50 value of 1 nM for PDGFRβ, demonstrating its high potency . It is more than 450-fold selective for PDGFRβ over other angiogenic receptors . The compound interacts with the ATP-binding site of the PDGFRβ enzyme, preventing the phosphorylation and subsequent activation of the receptor .

Cellular Effects

CP-673451 has been shown to suppress cell viability, induce cell apoptosis, and inhibit cell migration and invasion in NSCLC cells . It achieves these effects by suppressing the PDGFR downstream signaling pathway . Furthermore, CP-673451 has been found to be effective at suppressing NSCLC tumor growth in vivo .

Molecular Mechanism

The molecular mechanism of CP-673451 involves the inhibition of the PDGFRβ kinase, which leads to the suppression of the PI3K/Akt/Nrf2 pathway . This suppression results in a decreased expression of Nrf2-targeted antioxidant genes, leading to an increase in reactive oxygen species (ROS) levels and the promotion of cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, CP-673451 has been shown to inhibit PDGFRβ phosphorylation in tumors, correlating with plasma and tumor levels of the compound . A dose of 33 mg/kg was adequate to provide >50% inhibition of the receptor for 4 hours .

Dosage Effects in Animal Models

In animal models, CP-673451 has demonstrated significant tumor growth inhibition in multiple human xenograft models, including H460 human lung carcinoma, Colo205 and LS174T human colon carcinomas, and U87MG human glioblastoma multiforme . The effective dosage was found to be 33 mg/kg, administered once daily .

Metabolic Pathways

The metabolic pathways of CP-673451 involve its interaction with the PDGFRβ kinase and the subsequent suppression of the PI3K/Akt/Nrf2 pathway . This pathway is crucial for cell survival, proliferation, and migration .

Transport and Distribution

While specific transporters or binding proteins for CP-673451 have not been identified, its effects on cells suggest that it is able to penetrate cell membranes and exert its effects intracellularly .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with the PDGFRβ kinase .

Properties

IUPAC Name

1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEOXSOLTLIWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187948
Record name CP-673451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343787-29-1
Record name CP-673,451
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343787291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-673451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-673451
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM0WWD90A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(5-(2-Methoxyethoxy)benzimidazol-1-yl)quinolin-8-yl)piperidin-4-ylamine
Reactant of Route 2
1-(2-(5-(2-Methoxyethoxy)benzimidazol-1-yl)quinolin-8-yl)piperidin-4-ylamine
Reactant of Route 3
1-(2-(5-(2-Methoxyethoxy)benzimidazol-1-yl)quinolin-8-yl)piperidin-4-ylamine
Reactant of Route 4
1-(2-(5-(2-Methoxyethoxy)benzimidazol-1-yl)quinolin-8-yl)piperidin-4-ylamine
Reactant of Route 5
1-(2-(5-(2-Methoxyethoxy)benzimidazol-1-yl)quinolin-8-yl)piperidin-4-ylamine
Reactant of Route 6
1-(2-(5-(2-Methoxyethoxy)benzimidazol-1-yl)quinolin-8-yl)piperidin-4-ylamine

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